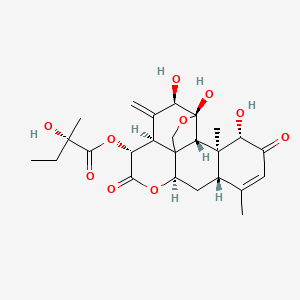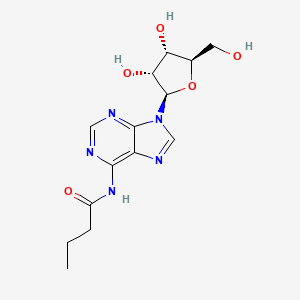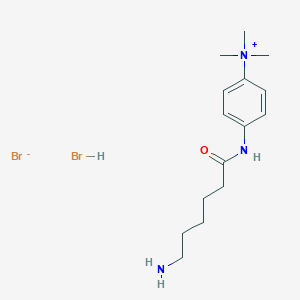
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Asymmetric Synthesis: A study by Monclus, Masson, and Luxen (1995) detailed an asymmetric synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, emphasizing its synthesis from benzyl bromides and glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).
Application in Polymer Modification
- Polymer Hydrogels: Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels using various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to enhance their thermal stability and antibacterial properties, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Antitumor Activities
- Antitumor Research: Jing (2011) synthesized derivatives of 2-amino-3-(4-hydroxyphenyl)propanoic acid, revealing selective anti-tumor activities, suggesting potential for cancer treatment (Jing, 2011).
- In a similar vein, Xiong et al. (2009) reported that certain ester derivatives containing 5-fluorouracil exhibited inhibitory effects against liver cancer, again highlighting the compound's potential in cancer therapy (Xiong et al., 2009).
Computational Peptidology
- Antifungal Peptides Study: Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to study new antifungal tripeptides, including variants of 2-amino-3-(4-hydroxyphenyl)propanoic acid, for drug design purposes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Renewable Materials Development
- Polybenzoxazine Formation: Trejo-Machin et al. (2017) investigated 3-(4-Hydroxyphenyl)propanoic acid as a renewable material for the formation of polybenzoxazine, a class of thermosetting resins, suggesting an environmentally friendly application (Trejo-Machin et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is a derivative of tyrosine , an amino acid that plays a crucial role in the production of neurotransmitters and hormones in the body.
Mode of Action
As a tyrosine derivative , it may interact with the same biochemical pathways as tyrosine, influencing the production of neurotransmitters and hormones.
Analyse Biochimique
Biochemical Properties
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism and protein synthesis. This compound interacts with various enzymes, including tyrosine hydroxylase and phenylalanine hydroxylase, which are crucial for the hydroxylation of aromatic amino acids. The presence of the fluorine atom may influence the binding affinity and catalytic efficiency of these enzymes, potentially altering the metabolic pathways in which this compound is involved .
Additionally, this compound can interact with proteins such as transporters and receptors. For instance, it may bind to amino acid transporters on the cell membrane, facilitating its uptake into cells. The hydroxyl group on the phenyl ring can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell signaling pathways by acting as a substrate or inhibitor of enzymes involved in signal transduction. For example, it may modulate the activity of kinases and phosphatases, which are essential for phosphorylation and dephosphorylation events in signaling cascades .
Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins. This compound may alter the expression of genes involved in amino acid metabolism, stress response, and cell proliferation. Additionally, it can influence cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules, such as neurotransmitters and hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The fluorine atom and hydroxyl group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes or binding pockets of proteins. These interactions can modulate the activity of enzymes, either by inhibiting or activating their catalytic functions .
Moreover, this compound can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the conformation and activity of these proteins, leading to changes in the transcriptional regulation of target genes. Additionally, this compound may affect the stability and degradation of proteins by interacting with ubiquitin ligases and proteasomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products can have different biochemical properties and may influence cellular function in distinct ways.
Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These effects may become more pronounced with prolonged exposure to the compound, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology. At higher doses, it can exert more significant effects, including potential toxicity .
Studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and cellular damage. These effects are dose-dependent and may be influenced by factors such as the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, leading to the production of bioactive molecules like dopamine and norepinephrine .
Additionally, this compound can influence metabolic flux and metabolite levels by serving as a substrate or inhibitor of key enzymes in metabolic pathways. The presence of the fluorine atom may alter the enzyme kinetics and metabolic outcomes, potentially leading to changes in cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by amino acid transporters on the cell membrane, facilitating its entry into cells .
Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications .
The subcellular localization of this compound can impact its activity and function. For example, its presence in the nucleus may influence gene expression by interacting with transcription factors, while its localization in the cytoplasm may affect cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-31-7 | |
| Record name | 2-Fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3R,4S,5R)-2-[[(2R,3S,16R,17R,18R,19R)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B1209302.png)








